molecular formula C11H11N B1265733 1-Benzylpyrrole CAS No. 2051-97-0

1-Benzylpyrrole

Cat. No.: B1265733
CAS No.: 2051-97-0
M. Wt: 157.21 g/mol
InChI Key: FNEQHKCQXDKYEO-UHFFFAOYSA-N
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Description

1-Benzylpyrrole is an organic compound with the molecular formula C11H11N. It is a derivative of pyrrole, where a benzyl group is attached to the nitrogen atom of the pyrrole ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpyrrole can be synthesized through several methods. One common approach involves the reaction of pyrrole with benzyl halides in the presence of a base. For example, benzyl bromide can react with pyrrole in the presence of a base like potassium carbonate to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of catalytic systems to improve yield and efficiency. For instance, the use of copper (II) ferrite as a catalyst in the presence of caesium carbonate in dimethyl sulfoxide at elevated temperatures has been reported to produce high yields of this compound .

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzylpyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpyrrole involves its interaction with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the derivatives of this compound being studied .

Comparison with Similar Compounds

Uniqueness: 1-Benzylpyrrole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

IUPAC Name

1-benzylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H11N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEQHKCQXDKYEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062150
Record name 1H-Pyrrole, 1-(phenylmethyl)-
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2051-97-0
Record name N-Benzylpyrrole
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Record name 1H-Pyrrole, 1-(phenylmethyl)-
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Record name 1-Benzylpyrrole
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Record name 1H-Pyrrole, 1-(phenylmethyl)-
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Record name 1-benzylpyrrole
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Synthesis routes and methods

Procedure details

N-benzylsuccinimide (0.38 g, 2.0 mmol), triethoxysilane (1.85 mL, 10 mmol), and titanium (IV) isopropoxide (0.06 mL, 0.2 mmol) were dissolved in C6H6 (4.0 mL) and the mixture was heated to 60 ° C. for 16 hours. The solvent was removed in vacuo and the reaction mixture was poured into a mixture of 1 M NaOH (10 mL) and THF (10 mL). This mixture was stirred for 1 hour, poured into ethyl ether (75 mL), and washed with 1 M NaOH (5×50 mL). The ether layer was dried over MgSO4, filtered, and the solvent was removed in vacuo to produce 0.29 g (91% yield) of N-benzylpyrrole as a yellow oil.
Quantity
0.38 g
Type
reactant
Reaction Step One
Quantity
1.85 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
catalyst
Reaction Step One
Yield
91%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the benzyl group in 1-benzylpyrrole influence its reactivity compared to unsubstituted pyrrole?

A1: [] The benzyl group in this compound exhibits a directing effect, leading to a significant increase in electrophilic substitution reactions occurring at the 3-position of the pyrrole ring. This contrasts with pyrrole and 1-methylpyrrole, where 2-substitution is more prevalent. For instance, nitration, bromination, and formylation reactions demonstrate this preference for 3-substitution in this compound.

Q2: Can the benzyl group in this compound derivatives be easily removed?

A2: [] Attempts to remove the benzyl group from methyl 1-benzyl-3-pyrrolecarboxylate through hydrogenolysis, even under increasingly harsh conditions, proved unsuccessful.

Q3: What are the applications of this compound in synthetic chemistry?

A3: this compound serves as a versatile building block in synthesizing various complex molecules.

    Q4: How effective are pyrroles, including this compound, in preventing the formation of nitrosamines?

    A4: [] Several pyrroles, including this compound, demonstrate a significant ability to hinder the formation of N-nitrosomorpholine, a model nitrosamine, in an acidic environment. Notably, some pyrrole derivatives exhibited superior blocking capabilities compared to established agents like ascorbic acid. This inhibition arises from the pyrroles' ability to react preferentially with nitrite, thereby preventing it from reacting with the amine to form the N-nitroso compound.

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